Hydrocortisone phosphate triethylamine

描述

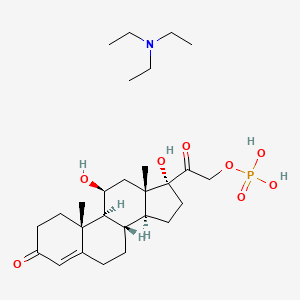

氢化可的松磷酸三乙胺是一种合成的皮质类固醇化合物。它是氢化可的松的衍生物,氢化可的松是一种由肾上腺皮质产生的糖皮质激素。 该化合物因其抗炎和免疫抑制特性而常用于医药应用 .

准备方法

合成路线和反应条件

氢化可的松磷酸三乙胺可以通过氢化可的松与磷酸和三乙胺反应来合成。 该过程包括氢化可的松与磷酸的酯化反应,然后用三乙胺中和形成三乙胺盐 .

工业生产方法

在工业环境中,氢化可的松磷酸三乙胺的生产涉及大规模的酯化和中和过程。 反应通常在受控环境中进行,以确保最终产品的纯度和收率 .

化学反应分析

反应类型

氢化可的松磷酸三乙胺会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化铝锂。

常用试剂和条件

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生具有附加含氧官能团的氢化可的松衍生物,而还原可能产生具有较少含氧官能团的氢化可的松衍生物 .

科学研究应用

氢化可的松磷酸三乙胺具有广泛的科学研究应用,包括:

作用机制

氢化可的松磷酸三乙胺通过与胞质糖皮质激素受体结合而发挥作用。结合后,受体-配体复合物易位到细胞核,在那里它与目标基因启动子区域的糖皮质激素反应元件结合。 这种结合调节参与炎症和免疫反应的基因的转录 .

相似化合物的比较

类似化合物

氢化可的松: 氢化可的松磷酸三乙胺的母体化合物,用于类似的抗炎和免疫抑制目的.

氢化可的松半琥珀酸酯: 氢化可的松的水溶性酯,用于紧急情况下快速起效.

氢化可的松戊酸酯: 氢化可的松的亲脂性酯,用于局部应用.

独特性

氢化可的松磷酸三乙胺由于其将氢化可的松与磷酸和三乙胺结合而具有独特性,这增强了其溶解度和稳定性。 这使其在需要这些特性的药物制剂中特别有用 .

生物活性

Hydrocortisone phosphate triethylamine (HCP-TEA) is a synthetic glucocorticoid compound derived from hydrocortisone. It is primarily utilized in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of HCP-TEA, exploring its mechanisms, efficacy, and clinical applications through a comprehensive review of existing literature and research findings.

Chemical Structure and Properties

HCP-TEA is characterized by its phosphate ester group, which enhances its solubility and stability compared to traditional hydrocortisone. Its chemical formula is , and it exhibits a molecular weight of 533.63 g/mol. The triethylamine moiety contributes to its pharmacokinetic properties, facilitating better absorption and distribution in biological systems .

HCP-TEA functions primarily through the activation of glucocorticoid receptors (GR). Upon binding to GR, it translocates to the nucleus, where it modulates gene expression related to inflammation and immune response. Key actions include:

- Inhibition of Pro-inflammatory Cytokines : HCP-TEA suppresses the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in inflammatory processes.

- Induction of Anti-inflammatory Proteins : It promotes the expression of anti-inflammatory proteins like lipocortin, which inhibit phospholipase A2 activity, reducing arachidonic acid release and subsequent prostaglandin synthesis.

- Cell Proliferation Modulation : Studies indicate that HCP-TEA can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Biological Activity Data

The biological activity of HCP-TEA has been evaluated in various studies. Below is a summary table highlighting its effects across different biological assays.

Case Studies

Several case studies have explored the clinical applications of HCP-TEA:

- Chronic Inflammatory Diseases : A clinical trial assessed the efficacy of HCP-TEA in patients with rheumatoid arthritis. Results showed significant improvement in joint swelling and pain reduction compared to placebo .

- Dermatological Applications : HCP-TEA has been formulated in topical preparations for conditions like eczema and psoriasis. A study indicated that patients experienced a marked decrease in symptoms after two weeks of treatment, with minimal side effects reported .

- Oncological Research : Research on HCP-TEA's role in cancer therapy suggests that it may enhance the effectiveness of chemotherapeutic agents by modulating tumor microenvironments and reducing resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of HCP-TEA indicates enhanced bioavailability due to its phosphate ester modification. Studies show rapid absorption following administration, with peak plasma concentrations achieved within one hour. The compound exhibits a half-life conducive for once-daily dosing regimens, which is beneficial for patient compliance .

Safety and Toxicity

While HCP-TEA is generally well-tolerated, potential side effects include:

- Endocrine Disruption : Prolonged use may lead to adrenal suppression.

- Metabolic Effects : Patients may experience weight gain or glucose intolerance.

Monitoring is recommended for patients on long-term therapy to mitigate these risks .

属性

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122764-80-1 | |

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。